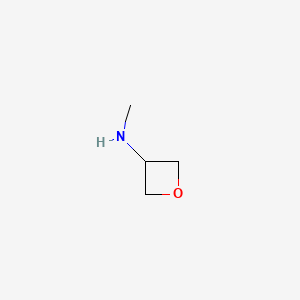

N-methyloxetan-3-amine

説明

Significance of Oxetane Derivatives in Chemical Synthesis

Oxetanes are four-membered cyclic ethers that are increasingly utilized in chemical synthesis. researchgate.net Their significance stems from a combination of stability and reactivity, which allows them to be incorporated into molecules to improve their chemical and physical properties. acs.org The inclusion of an oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity of a compound. researchgate.netmdpi.com

Key characteristics of oxetanes in chemical synthesis include:

Structural Stability Oxetanes are considered stable motifs in medicinal chemistry. researchgate.net

Reactivity The strained nature of the four-membered ring allows for ring-opening reactions, making them useful as reactive intermediates. acs.org

Hydrogen Bond Acceptance The oxygen atom in the oxetane ring can act as a hydrogen-bond acceptor, a property that is beneficial for molecular interactions. mdpi.com

Isosteric Replacement Oxetanes are often used as replacements for other functional groups, such as gem-dimethyl or carbonyl groups, to improve a molecule's properties. acs.orgbeilstein-journals.org

Role of Substituted Amines in Organic Chemistry

Substituted amines are a fundamental class of organic compounds derived from ammonia by replacing one or more hydrogen atoms with organic substituents. universalclass.com They are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. universalclass.combyjus.com This reactivity is central to their extensive role in organic synthesis.

The primary roles of substituted amines in organic chemistry include:

Nucleophiles The lone pair of electrons on the nitrogen atom allows amines to act as nucleophiles, participating in a wide range of reactions to form new bonds. solubilityofthings.com

Building Blocks Amines are crucial building blocks for the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. byjus.com

Catalysis Certain amines can function as catalysts or ligands in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation. numberanalytics.com

Formation of Amides and Other Functional Groups Primary and secondary amines react with acyl chlorides and acid anhydrides to form amides, a common functional group in biologically active molecules. wikipedia.org They can also be converted to imines and other nitrogen-containing functional groups. fiveable.me

N-Methyloxetan-3-amine as a Privileged Scaffold and Building Block

This compound integrates the advantageous features of both oxetanes and substituted amines, making it a privileged scaffold and a valuable building block in synthetic chemistry. chemscene.com The term "privileged scaffold" refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification.

The utility of this compound is evident in its application as a starting material for the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The oxetane moiety can improve the physicochemical properties of a drug candidate, while the secondary amine provides a reactive handle for further chemical modifications. For instance, the amine group can readily participate in reactions to link the scaffold to other molecular fragments.

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol |

| Boiling Point | 121.4 °C |

| Density | 0.979 g/mL at 25 °C |

| Refractive Index | n20/D 1.443 |

The data in this table is compiled from various chemical suppliers and databases. sigmaaldrich.com

The combination of the oxetane ring's influence on properties like solubility and metabolic stability, along with the synthetic versatility of the secondary amine, establishes this compound as a significant tool for chemists seeking to create novel molecules with desired characteristics.

特性

IUPAC Name |

N-methyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIXJPRSYHSLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676704 | |

| Record name | N-Methyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-03-5 | |

| Record name | N-Methyl-3-oxetanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 952182-03-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N-methyloxetan-3-amine and Its Derivatives

Direct Synthetic Routes to N-Methyloxetan-3-amine

The most direct and widely employed method for the synthesis of this compound is the reductive amination of oxetan-3-one. This process typically involves a two-step sequence in a one-pot reaction. First, oxetan-3-one is condensed with methylamine to form an imine intermediate. Subsequently, this intermediate is reduced to the desired secondary amine.

Table 1: Representative Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Yield | Reference |

| Oxan-3-ylmethyl ketone | Methylamine | Sodium Borohydride | Methanol | 75-80% | |

| Oxetan-3-one | Benzylamine | Sodium Borohydride | Methanol | 80% |

Functionalization Strategies for the Oxetane Core

The modification of the oxetane ring itself is a crucial strategy for fine-tuning the properties of this compound derivatives.

Incorporation of Fluorine Atoms onto the Oxetane Ring

The introduction of fluorine atoms into the oxetane core can significantly alter the molecule's metabolic stability and basicity. chemrxiv.orgacs.org A key strategy for synthesizing fluorinated derivatives involves the deoxofluorination of precursor alcohols. For the synthesis of N-methyl-substituted secondary amines with fluorine on an adjacent carbon, a primary alcohol precursor is first synthesized and then subjected to deoxofluorination. chemrxiv.org For example, N-benzyl-N-methyl-3-hydroxy-3-(hydroxymethyl)oxetane can be synthesized and subsequently undergo deoxofluorination.

A noteworthy method is the morph-DAST-mediated deoxofluorination, which has proven effective for creating monofluorinated derivatives. chemrxiv.org This approach, followed by a one-pot catalytic cleavage of the N-benzyl group, allows for the multigram preparation of compounds like 3-(fluoromethyl)-N-methyloxetan-3-amine. chemrxiv.org

Table 2: Synthesis of Fluorinated N-Methyl Oxetane Amines

| Precursor | Reagent | Product | Yield | Reference |

| N-Benzyl-N-methyl-3-hydroxy-3-(hydroxymethyl)oxetane | morph-DAST | 3-(Fluoromethyl)-N-methyloxetan-3-amine | 82% | chemrxiv.org |

| N-Benzyl-N-methyl-3-formyloxetane | morph-DAST | 3-(Difluoromethyl)-N-methyloxetan-3-amine | 70% | chemrxiv.org |

Alkylation and Acylation of the Amine Moiety

Standard amine chemistry can be applied to the nitrogen atom of this compound to generate a diverse array of derivatives.

Alkylation: Further alkylation of the secondary amine can be achieved through reaction with alkyl halides. chemguide.co.uk However, a common issue with direct alkylation is the potential for over-alkylation, leading to the formation of quaternary ammonium salts. nih.gov Reductive amination provides a more controlled alternative for introducing various alkyl groups. masterorganicchemistry.com

Acylation: The amine moiety readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. chemguide.co.uk This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. chemguide.co.uk

Tandem Reaction Sequences for N-Methylated Amine Formation

Tandem reactions that combine multiple synthetic steps into a single operationally simple process are highly efficient. An iridium-catalyzed tandem synthesis allows for the three-component coupling of a carbonyl compound, an amine, and methanol to produce N-methylated tertiary amines. rsc.org This process follows a reductive amination/N-methylation sequence. rsc.org While not specifically demonstrated on oxetan-3-one in the cited literature, this methodology is presented as having a wide substrate scope with tolerance for various functional groups. rsc.org Another approach utilizes a nickel-based nanocatalyst for the tandem reductive amination of aldehydes and subsequent N-methylation to form N,N-dimethylamines in a one-pot process. chemrxiv.org

Synthesis of this compound Containing Amide Derivatives

Catalytic Amidation Reactions

The formation of an amide bond between this compound and a carboxylic acid can be achieved through catalytic amidation. This method is advantageous as it avoids the use of stoichiometric activating agents, with water being the only byproduct. mdpi.com Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org Another protocol for N-methyl amides involves a cooperative catalysis system with DABCO and Fe₃O₄. rsc.org While these methods are general, specific examples of their application with this compound are emerging in the literature, for instance, in the context of amide coupling for the synthesis of complex molecules. upol.cz

Coupling with Carboxylic Acids

The formation of an amide bond between this compound and carboxylic acids is a fundamental transformation in the synthesis of more complex derivatives. This reaction is typically achieved through the use of coupling agents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Another effective method involves the use of phosphonium-based reagents, like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues. These reagents are known for their high coupling efficiency and are particularly useful for sterically hindered substrates. Propane phosphonic acid anhydride (T3P®) has also been demonstrated as a powerful catalyst for the amidation of various carboxylic acids with amines, including this compound. researchgate.net

In a general procedure, the carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of the coupling agent and any additives. This compound is then introduced to the reaction mixture, often along with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

A catalyst-free approach for the direct coupling of carboxylic acids and amines has also been explored, which involves heating the reactants in a suitable solvent like toluene. rsc.org Zirconium catalysts, such as ZrCl4 and ZrCp2Cl2, have been shown to facilitate this direct amidation, providing a valuable alternative to traditional coupling agents. rsc.org

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if common) | Typical Solvent | Base |

|---|---|---|---|

| EDC | HOBt | DCM, DMF | DIPEA, TEA |

| DCC | HOBt | DCM, DMF | DIPEA, TEA |

| BOP | DMF | DIPEA, TEA | |

| HATU | DMF | DIPEA, TEA | |

| T3P® | Various | Pyridine, TEA |

Synthesis of Oxetanyl Peptides and Amino Acid Analogues

The incorporation of the oxetane motif into peptides and amino acids has gained significant attention as a strategy to create peptidomimetics with improved pharmacological properties. acs.org The oxetane ring can act as a bioisosteric replacement for gem-dimethyl groups or carbonyl groups, influencing properties like metabolic stability and lipophilicity. ethz.chacs.org

The synthesis of oxetanyl amino acids often begins with the construction of an oxetane ring bearing appropriate functional groups for further elaboration. acs.org A common strategy involves the conjugate addition of an amino ester to 3-(nitromethylene)oxetane, followed by reduction of the nitro group and protection of the resulting amine. acs.orgljmu.ac.uk This approach allows for the introduction of various amino acid side chains.

Once the oxetanyl amino acid building blocks are prepared, they can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. acs.orgnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the α-amino group. The coupling of these specialized amino acids within the peptide sequence is typically achieved using standard coupling reagents like HATU or HBTU. acs.org

Researchers have successfully synthesized analogues of biologically active peptides, such as Leu-enkephalin and bradykinin, by replacing specific amino acid residues with oxetane-containing counterparts. acs.orgacs.org These studies have demonstrated that the oxetane moiety is well-tolerated in SPPS and can lead to peptidomimetics with interesting structural and biological properties. acs.org

Table 2: Examples of Synthesized Oxetanyl Amino Acid Analogues

| Parent Amino Acid | Oxetane Analogue Structure | Synthetic Strategy |

|---|---|---|

| Glycine | Fmoc-Gly(Ox)-OH | Conjugate addition to 3-(nitromethylene)oxetane, reduction, and protection. acs.org |

| Alanine | Fmoc-Ala(Ox)-OH | Stereocontrolled synthesis via conjugate addition and subsequent modifications. ljmu.ac.uknih.gov |

| Glutamic Acid | Glu(Ox) | Mimicking the side-chain carboxylic acid with an oxetanyl alcohol. ethz.ch |

Protecting Group Strategies in Oxetane Amine Synthesis

For the amino group of oxetane amines, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). chemrxiv.org The Cbz group, introduced using benzyl chloroformate, is stable to a wide range of conditions but can be readily removed by catalytic hydrogenation, often using Pearlman's catalyst (Pd(OH)2/C). chemrxiv.org

In the context of synthesizing more complex molecules containing the this compound moiety, orthogonal protecting group strategies are often necessary. This allows for the selective deprotection of one functional group in the presence of others. For instance, in the synthesis of oxetanyl peptides, the Fmoc group is used for the α-amino group of the amino acid building blocks, which can be cleaved under basic conditions (e.g., with piperidine) without affecting acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups on amino acid side chains. acs.orgljmu.ac.uk

The stability of the oxetane ring itself must also be considered when choosing protecting and deprotecting conditions. While generally stable, harsh acidic or basic conditions could potentially lead to ring-opening or other side reactions. chemrxiv.org

Table 3: Common Protecting Groups in Oxetane Amine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O | TFA, HCl |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C or Pd(OH)₂/C |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Piperidine |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, efficient, and sustainable. wordpress.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their building blocks, including this compound.

One key aspect of green chemistry is the use of safer and more environmentally benign solvents. mdpi.com Efforts are being made to replace hazardous solvents with greener alternatives or to develop solvent-free reaction conditions. mdpi.com For instance, mechanochemical methods, such as ball milling, can facilitate reactions in the absence of a solvent, reducing waste and simplifying product isolation. rasayanjournal.co.in

Catalysis plays a central role in green chemistry by enabling more efficient and selective reactions. The development of recyclable catalysts and the use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste. mdpi.com For the N-methylation of amines, using methanol as a methyl source is considered a green approach as it is an abundant C1 source and produces water as the only byproduct. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important green chemistry metric. mdpi.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

Table 4: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Designing synthetic routes to minimize waste generation. |

| Atom Economy | Utilizing reactions like cycloadditions and additions that incorporate most of the starting material into the final product. beilstein-journals.org |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and generating substances with reduced toxicity. wordpress.com |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with water, supercritical fluids, or ionic liquids, or using solvent-free conditions. mdpi.comrasayanjournal.co.in |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. rsc.org |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. mdpi.com |

Reaction Mechanisms and Chemical Transformations Involving N-methyloxetan-3-amine

Oxetane Ring-Opening Reactions

The four-membered oxetane ring of N-methyloxetan-3-amine is characterized by significant ring strain, which is a primary driver for its reactivity. ethz.ch This inherent strain, determined to be 106 kJ/mol in the parent oxetane molecule, facilitates ring-opening reactions under various conditions, as the cleavage of the ring alleviates this energetic instability. ethz.chvulcanchem.com Such reactions can be initiated through different mechanisms, often leading to the formation of more complex molecular structures.

Mechanism of Ring Opening

The opening of the oxetane ring can proceed through mechanisms that are typically catalyzed by either acid or base. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom within the oxetane ring. researchgate.net This step makes the oxygen a better leaving group and activates the ring toward nucleophilic attack. The subsequent attack by a nucleophile can proceed via a mechanism with SN1 or SN2 character. In reactions with substantial SN1 character, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide, a similar strained ring system. libretexts.org

In contrast, under basic or nucleophilic conditions, the reaction generally follows an SN2 mechanism. libretexts.org A strong nucleophile directly attacks one of the carbon atoms of the oxetane ring, causing the C-O bond to break and the ring to open. libretexts.org This attack typically occurs at the less sterically hindered carbon atom. libretexts.org The high reactivity of oxetanes in these reactions is a key feature that distinguishes them from less strained cyclic ethers. chemscene.com

Formation of Reactive Intermediates

Oxetane ring-opening reactions proceed through the formation of various reactive intermediates whose nature depends on the reaction conditions. smolecule.com In base-catalyzed or nucleophilic ring-opening, the intermediate formed is an alkoxide, which is subsequently protonated to yield an alcohol. libretexts.org

In acid-catalyzed pathways, the protonated oxetane is a highly reactive intermediate. The subsequent nucleophilic attack leads to a transition state with significant positive charge development on the ring carbons, resembling a carbocation, particularly at the more substituted carbon. libretexts.org The stability of this carbocation-like character influences the regioselectivity of the ring-opening. libretexts.org For derivatives of this compound, intramolecular reactions can lead to complex intermediates where the amine or a related functional group acts as the internal nucleophile. amazonaws.com

Intramolecular Cyclization Pathways

A significant chemical transformation for derivatives of this compound is intramolecular cyclization, where a nucleophilic center within the same molecule attacks the oxetane ring, leading to a ring-opening and subsequent formation of a new, fused or bridged heterocyclic system. amazonaws.comthieme-connect.com

For instance, N-aryl carboxamides derived from this compound can undergo intramolecular cyclization when treated with a base. amazonaws.com This reaction proceeds through the nucleophilic attack of the amide nitrogen (or a related species) on the oxetane ring, resulting in the formation of complex polycyclic structures. amazonaws.com The efficiency of this cyclization is dependent on the choice of base and the reaction temperature, as detailed in the table below. amazonaws.com

| Entry | Base (2.0 equiv.) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 1 | Cs₂CO₃ | 70 | >99 |

| 2 | K₂CO₃ | 70 | >99 |

| 3 | DBU | 70 | >99 |

| 4 | Et₃N | 70 | <10 |

| 5 | Pyridine | 70 | <10 |

| 6 | DBU | 50 | >99 |

Similarly, N-(3-methyloxetan-3-yl)quinazolin-4-amines have been shown to undergo intramolecular oxetane ring-opening to yield medicinally relevant tricyclic scaffolds under mild conditions. thieme-connect.com This transformation highlights the utility of the oxetane ring as a reactive component for building molecular complexity. thieme-connect.com

Reactivity of the Amine Functional Group

The secondary amine in this compound confers characteristic reactivity to the molecule, primarily acting as a nucleophile and a base. physicsandmathstutor.com

Nucleophilic Properties of the Amine

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it an effective nucleophile. physicsandmathstutor.com Generally, the nucleophilicity of amines increases with the degree of alkyl substitution, making secondary amines like this compound more nucleophilic than primary amines. masterorganicchemistry.com This nucleophilicity allows it to participate in a range of chemical reactions.

A key reaction demonstrating this property is amide bond formation. This compound can react as a nucleophile with carboxylic acids or their derivatives to form N-substituted amides. amazonaws.com For example, it reacts with carboxylic acids in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the corresponding N-methyl-N-(oxetan-3-yl)-carboxamide. amazonaws.com The amine can also participate in nucleophilic substitution and addition-elimination reactions. physicsandmathstutor.com

Formation of N-Nitrosoamines

A significant reaction pathway for secondary amines is their reaction with nitrosating agents to form N-nitrosamines. chemicea.comeuropa.eu These compounds are of concern as they are classified as probable human carcinogens. wikipedia.orgveeprho.com The formation of N-nitrosamines occurs when a secondary amine, such as this compound, reacts with nitrous acid (HNO₂) or other nitrosating agents. veeprho.com

This reaction is typically favored under acidic conditions, which facilitate the formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrous acid. europa.euveeprho.com The unprotonated secondary amine then acts as a nucleophile, attacking the nitrosating agent to form the N-nitrosoamine. europa.eu The rate of this reaction is influenced by the concentration of both the amine and the nitrosating agent, as well as the structural features of the amine. chemicea.comeuropa.eu Given its structure as a secondary amine, this compound is susceptible to this transformation in the presence of nitrosating agents. chemicea.com

Hofmann Elimination Reactions for Oxetane-Derived Amines

The Hofmann elimination is a chemical process that converts amines into alkenes. byjus.comwikipedia.org For an oxetane-derived amine such as this compound, this reaction provides a pathway to unsaturated oxetane derivatives. The reaction proceeds through a series of steps, beginning with exhaustive methylation of the amine, followed by elimination promoted by a base. chadsprep.com

Mechanism:

Exhaustive Methylation: this compound is treated with an excess of an alkylating agent, typically methyl iodide (CH₃I). The amine's nitrogen atom acts as a nucleophile, repeatedly attacking the methyl iodide in a series of Sₙ2 reactions. This process continues until a quaternary ammonium salt, (oxetan-3-yl)trimethylammonium iodide, is formed. chadsprep.comorganicchemistrytutor.com

Anion Exchange: The iodide counter-ion is replaced by a hydroxide ion. This is typically achieved by treating the quaternary ammonium iodide salt with silver oxide (Ag₂O) and water. byjus.comwikipedia.org Silver oxide facilitates the precipitation of insoluble silver iodide (AgI), driving the equilibrium towards the formation of the quaternary ammonium hydroxide. chadsprep.com

E2 Elimination: The resulting quaternary ammonium hydroxide is heated, typically between 100-200 °C, to induce an elimination reaction. msu.edu The hydroxide ion acts as a strong base, abstracting a proton (β-hydrogen) from a carbon atom adjacent to the one bearing the positively charged nitrogen group. This leads to the formation of an alkene and the departure of trimethylamine as a neutral leaving group. byjus.comchadsprep.com

A key characteristic of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major product will be the least substituted (least stable) alkene. byjus.commasterorganicchemistry.com This preference is attributed to the steric bulk of the trimethylammonium leaving group. The large size of the leaving group makes the more sterically accessible protons on the less substituted β-carbon easier for the base to abstract. wikipedia.org In the context of an oxetane ring, the elimination would likely lead to the formation of an exocyclic double bond, resulting in 3-methyleneoxetane.

Stereochemical Considerations in Reactions

The stereochemistry of this compound and its derivatives plays a critical role in their reactivity. The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve some ring strain. acs.orgillinois.edu The introduction of substituents influences this puckering. acs.org For this compound, the N-methylamino group at the C3 position dictates the spatial arrangement and accessibility for incoming reagents.

In reactions involving the oxetane ring or its substituents, the stereochemical outcome is often predictable. For example, in nucleophilic substitution reactions at the nitrogen atom, the stereocenter at C3 (if other substituents create one) would remain unaffected. However, in reactions involving the oxetane ring itself, such as ring-opening, the stereochemistry is paramount.

Lewis acid-catalyzed ring-opening of substituted oxetanes with nucleophiles can proceed with high stereoselectivity. researchgate.net The attack of the nucleophile typically occurs at one of the oxetane carbons (C2 or C4) via an Sₙ2-like mechanism, which results in an inversion of configuration at the center of attack. The regioselectivity of this attack is influenced by both steric and electronic factors of other substituents on the ring.

Similarly, the formation of oxetane rings can be highly stereospecific. For instance, the ring contraction of γ-lactone triflates to form oxetane carboxylates often proceeds such that the resulting C2-carboxylate and C3-substituent are trans to each other, regardless of the starting stereochemistry. chimia.ch This suggests a mechanism where thermodynamic stability, which minimizes steric hindrance between adjacent substituents, controls the final product's stereochemistry. chimia.ch This principle highlights how the relative orientation of substituents is a determining factor in the reaction pathways of four-membered rings.

Influences of Substituents on Reaction Pathways

Substituents on the oxetane ring profoundly influence the stability and reaction pathways of the molecule. nih.gov The effects can be broadly categorized as steric and electronic.

Steric Effects: The size and position of substituents can hinder or facilitate the approach of reagents. For oxetanes, 3,3-disubstitution is known to significantly enhance stability by sterically blocking the pathway for external nucleophiles to attack the C-O σ* antibonding orbital, thereby inhibiting ring-opening reactions. nih.gov In this compound, the single substituent at C3 offers moderate stability. The addition of a second substituent at C3 would increase its resistance to ring-opening.

Electronic Effects: The electronic nature of substituents alters the electron density within the oxetane ring, affecting its reactivity.

Electron-donating groups (EDGs) , such as alkyl groups, can increase the electron density on the ring, potentially affecting the basicity of the ring oxygen and the nucleophilicity of the amine.

Electron-withdrawing groups (EWGs) , such as halogens or carbonyl groups, decrease the electron density. This can make the oxetane carbons more electrophilic and susceptible to nucleophilic attack, facilitating ring-opening reactions. solubilityofthings.com

The amine group itself influences the molecule's reactivity. The lone pair on the nitrogen can be protonated under acidic conditions, which can catalyze ring-opening. nih.gov Conversely, the amine can be converted into other functional groups, such as amides, which would alter its electronic influence from activating to deactivating. msu.edu The interplay between the substitution pattern and the reaction conditions dictates whether the molecule will undergo reactions at the amine functionality or via a pathway involving the oxetane ring.

Computational Chemistry and Molecular Modeling of N-methyloxetan-3-amine

Predictive Modeling of Molecular Conformation

Computational studies on analogous substituted oxetanes indicate that the ring puckering is a significant conformational feature. acs.org For example, X-ray crystallography of the insecticide EDO, an oxetane derivative, revealed a puckering angle of 16°. acs.org For N-ethyloxetan-3-amine, a close analog, density functional theory (DFT) models predict a slight puckering of about 10° to alleviate steric strain. It is also predicted that the amine substituent adopts a gauche conformation relative to the oxetane oxygen to minimize non-bonded interactions. Similar conformational preferences are anticipated for N-methyloxetan-3-amine.

Detailed conformational analysis, often employing NMR spectroscopy techniques in conjunction with molecular mechanics, has been used to identify stable helical structures in oligomers of oxetane-constrained β-amino acids, highlighting the defined structural preferences these rings can induce. researchgate.netbeilstein-journals.org

Table 1: Predicted Geometric Parameters for N-Substituted-Oxetan-3-amines (Based on Analogs) This table presents data extrapolated from computational studies on closely related compounds like N-ethyloxetan-3-amine.

| Parameter | Predicted Value Range | Reference |

|---|---|---|

| Ring Puckering Amplitude | 8°–16° | acs.org |

| C-O-C Bond Angle | 92°–94° | |

| C-N-C Bond Angle | 112°–115° | |

| Rotational Barrier (Alkyl Group) | ~3.5 kcal/mol |

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations are essential for elucidating the complex reaction mechanisms involving this compound. The molecule's reactivity is dominated by two key features: the nucleophilicity of the secondary amine and the high ring strain of the oxetane moiety (approximately 27 kcal/mol), which predisposes it to ring-opening reactions. acs.org

Computational studies, particularly using DFT, can model various reaction pathways. mdpi.comijrpr.comfrontiersin.org For this compound, these investigations would typically explore:

Nucleophilic Reactions at the Amine: Modeling reactions such as acylation, alkylation, or more complex transformations like Buchwald-Hartwig cross-coupling. nih.gov Computational chemistry helps to understand the transition states and intermediates involved in these processes. ijrpr.com

Ring-Opening Reactions: The strained oxetane ring can be opened by various nucleophiles. acs.org Theoretical models can predict the energetics of this process, clarifying whether the reaction proceeds and under what conditions. This is particularly relevant in medicinal chemistry, where the oxetane ring can act as a reactive intermediate. acs.org

Radical Reactions: Photoredox catalysis can generate tertiary benzylic radicals from related 3-aryl-oxetanes. researchgate.netchemrxiv.org Theoretical studies can assess the stability and subsequent reaction pathways of radicals formed at the C3 position of the this compound ring, assessing the influence of ring strain on reactivity. researchgate.netchemrxiv.org

Cycloadditions: While less common for the saturated oxetane ring itself, theoretical methods are widely used to study cycloaddition reactions of related systems, providing insight into reaction barriers and stereochemical outcomes. mdpi.comacs.org

A theoretical study on the decomposition of N-chloro,N-methylethanolamine, an analogous compound, investigated four possible pathways (Hofmann, Zaitsev, fragmentation, and intramolecular eliminations) using MP2 calculations, demonstrating how computational models can distinguish between competing mechanisms. researchgate.net Such approaches could be applied to understand the reactivity of this compound derivatives.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which underpins its reactivity and physical properties. gaussian.com Methods like DFT with various basis sets (e.g., B3LYP/6-31G*) are commonly used to calculate a range of electronic descriptors. arxiv.orgresearchgate.net

For this compound, these calculations can determine key electronic properties, including orbital energies (HOMO/LUMO), dipole moment, and the distribution of electron density. The PubChemQC project, for instance, provides a massive dataset of electronic properties for millions of molecules, calculated using such methods. arxiv.org While specific results for this compound are part of larger datasets, general physicochemical properties derived from its structure have been computed. chemscene.comchemscene.comambeed.comuni.lu

Table 2: Computed Physicochemical and Electronic Properties for this compound

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉NO | chemscene.comchemscene.com |

| Molecular Weight | 87.12 g/mol | chemscene.comchemscene.com |

| XlogP | -0.5 | uni.lu |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | chemscene.comchemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.comchemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.comchemscene.com |

| Rotatable Bonds | 1 | chemscene.comchemscene.com |

Furthermore, quantum chemical calculations can be used to analyze the molecule's response to external stimuli, such as in spectroscopy. gaussian.commdpi.com Theoretical predictions of NMR shielding tensors, vibrational frequencies (IR/Raman), and UV/Visible spectra are invaluable for interpreting experimental data and confirming the molecular structure. gaussian.com

Computational Approaches to Understand Reactivity and Selectivity

Computational chemistry offers powerful approaches to rationalize and predict the reactivity and selectivity of this compound in chemical reactions. escholarship.org By mapping potential energy surfaces, researchers can identify transition states and intermediates, allowing for the calculation of activation energy barriers that govern reaction rates. gaussian.comescholarship.org

Key areas where computational approaches provide insight include:

Regioselectivity: In reactions where multiple sites could react (e.g., the nitrogen atom vs. the oxetane ring), computational models can predict which pathway is energetically favored. For instance, in the presence of a strong nucleophile, will it attack a carbon atom of the oxetane ring leading to ring-opening, or will it deprotonate the amine?

Stereoselectivity: For reactions that create new stereocenters, computational modeling can predict the preferred stereochemical outcome by comparing the energies of the different diastereomeric transition states.

Influence of Ring Strain: Computational studies on related strained rings like azetidines and oxetanes have shown that ring strain significantly impacts the stability of radical intermediates and influences product formation. researchgate.net Benzylic radicals within a strained ring are less stable and more π-delocalized, which can alter reaction outcomes compared to unstrained systems. researchgate.netchemrxiv.org

Catalyst and Ligand Effects: In catalyzed reactions, such as the Mizoroki-Heck reaction, computational studies can elucidate how the choice of ligand interacts with the substrate to control selectivity for different products. organic-chemistry.org Similar approaches could model how a catalyst might interact with this compound to direct functionalization to a specific site.

The role of amine functional groups in altering product selectivity and reaction rates has also been investigated computationally. rsc.org These studies reveal that amines can stabilize intermediates, which can lower yields of desired products, demonstrating the importance of modeling the entire system to understand selectivity. rsc.org

Applications of N-methyloxetan-3-amine in Medicinal Chemistry

Role as a Scaffold in Drug Discovery Programs

The oxetane ring, a key feature of N-methyloxetan-3-amine, is an emerging and underexplored motif in drug discovery that offers several attractive properties. nih.govacs.org These include a low molecular weight, high polarity, and a distinct three-dimensional structure. nih.govacs.org The incorporation of the oxetane moiety can favorably influence a compound's solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby amines. acs.org The small, polar nature of the oxetane scaffold allows for the introduction of steric bulk without a significant increase in lipophilicity. acs.org

The compact, polar, electron-withdrawing, and sp3-rich characteristics of the oxetane moiety make it a suitable component for improving the drug-like properties of a molecule. nih.gov The three-dimensional nature of spirocycles, which can be formed using oxetane-containing building blocks, allows for the projection of functional groups in all three dimensions, facilitating better interaction with the binding sites of biological targets. tandfonline.com

Design and Synthesis of Bioactive Compounds

This compound and its derivatives serve as crucial building blocks in the synthesis of a variety of bioactive compounds. cymitquimica.comkit.edu The synthesis of these compounds often involves modifying the amine group or incorporating the oxetane ring into larger, more complex molecular architectures. researchgate.netmdpi.com

Inhibitors of Enzyme Targets (e.g., BACE1)

A notable application of this compound derivatives is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the treatment of Alzheimer's disease. nih.gov For instance, researchers have identified potent BACE1 inhibitors by incorporating a 3-methyloxetan-3-yl)ethynyl group into a spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine scaffold. researchgate.netrcsb.orgacs.org The optimization of these compounds, including the introduction of the oxetane moiety, has led to a balanced profile of BACE1 potency, reduced off-target effects, and improved pharmacokinetic properties. rcsb.org Specifically, the compound (S)-7-(2-Fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5′H-spiro[chromeno[2,3-b]pyridine-5,4′-oxazol]-2′-amine (AMG-8718) was developed through these efforts. tandfonline.commdpi.com Structure-based design and control of physicochemical properties have been instrumental in discovering orally available, brain-penetrant BACE1 inhibitors. acs.org

Derivatives with Anti-cancer Properties

Derivatives of this compound have also shown promise as anti-cancer agents. vietnamjournal.ru Research has demonstrated that the incorporation of a urea moiety into natural compounds can enhance their anticancer properties. mdpi.com In some studies, this compound derivatives have been shown to induce apoptosis in cancer cell lines by modulating apoptosis-related proteins. The anticancer activity of various naphthalimide derivatives, which can be synthesized using oxetane building blocks, has been investigated against numerous cancer cell lines. rjsocmed.com

Derivatives with Antibacterial and Antifungal Properties

The synthesis of novel amide derivatives from 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine has yielded compounds with antibacterial activity. researchgate.net The oxetane ring can be a key component in the design of new antimicrobial agents. The antimicrobial activity of various essential oils and their components has been widely studied, and the structural motifs found in these natural products can inspire the design of new synthetic antibacterial and antifungal agents incorporating moieties like the oxetane ring. mdpi.com Furthermore, various alkaloids and their derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities. mdpi.com

Impact of Oxetane Incorporation on Pharmacological Profiles

The incorporation of an oxetane ring, such as that in this compound, can have a profound impact on the pharmacological profile of a drug candidate. nih.gov Oxetanes are used to fine-tune physicochemical properties like pKa, LogD, aqueous solubility, and metabolic clearance. nih.govacs.orgacs.org

The electron-withdrawing nature of the oxetane ring can reduce the pKa of an adjacent nitrogen atom, which can be a useful strategy to mitigate issues related to high basicity in drug candidates. pharmablock.com This modification can lead to improved selectivity and better pharmacokinetic properties. acs.org Furthermore, the introduction of an oxetane can increase metabolic stability by blocking metabolically labile sites. acs.orgscirp.org This can lead to a reduced risk of drug-drug interactions, particularly those involving cytochrome P450 enzymes. scirp.org

The impact of oxetane incorporation on key pharmacological properties is summarized in the table below:

| Pharmacological Property | Impact of Oxetane Incorporation | References |

| Aqueous Solubility | Generally increased due to the polarity and 3D nature of the oxetane ring. | nih.govacs.org |

| Metabolic Stability | Often improved by blocking metabolically weak spots. | acs.orgnih.gov |

| Lipophilicity (LogD) | Can be modulated; often allows for increased steric bulk without a significant increase in lipophilicity. | nih.govacs.org |

| Basicity (pKa) | The electron-withdrawing effect of the oxetane reduces the pKa of adjacent amines. | nih.govpharmablock.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications influence their potency and selectivity. nih.gov

For antiarrhythmic agents, SAR studies of related N-(piperidylalkyl)trifluoroethoxybenzamides revealed that the nature and position of substituents on the aromatic ring, as well as the length of the chain connecting the amide and amine nitrogens, significantly affect activity. bohrium.com Such studies guide the rational design of more effective and safer therapeutic agents. rjsocmed.comrsc.org

Influence of Fluorination on Compound Properties

Fluorination is a widely used strategy in medicinal chemistry to fine-tune molecular properties such as metabolic stability and receptor binding affinity. mdpi.com When applied to structures containing this compound or its analogs, fluorination can exert significant and predictable effects, particularly on the basicity of the proximal amine group. d-nb.info

Research into 3-fluoroalkyl-substituted oxetanes has demonstrated that the introduction of fluorine atoms significantly impacts the acidity (pKa) of oxetane-derived amines. chemrxiv.org A systematic study revealed that replacing hydrogen atoms with fluorine on an alkyl group attached to the oxetane ring leads to a marked decrease in the pKa of the amine. chemrxiv.org This effect is crucial as the basicity of an amine can influence its oral absorption, cell permeability, and off-target activity, such as hERG channel inhibition. d-nb.info For example, reducing a basic center's pKa can improve a drug candidate's bioavailability. d-nb.info

The following table illustrates the impact of fluorination on the pKa of oxetane-derived amines, showing a clear trend of increasing acidity (lower pKa) with greater fluorine substitution.

| Compound Structure | Substituent | pKa Value |

|---|---|---|

| 3-(aminomethyl)-3-methyloxetane | -CH3 | 10.3 |

| 3-(aminomethyl)-3-(fluoromethyl)oxetane | -CH2F | 9.6 |

| 3-(aminomethyl)-3-(difluoromethyl)oxetane | -CHF2 | 8.1 |

| 3-(aminomethyl)-3-(trifluoromethyl)oxetane | -CF3 | 7.2 |

Data derived from studies on analogous oxetane structures. chemrxiv.org

Considerations for Metabolic Stability and Transport Properties (e.g., P-gp Efflux)

A critical aspect of drug design is ensuring that a compound has sufficient metabolic stability to reach its target and exert a therapeutic effect. The oxetane motif, as found in this compound, is often introduced to improve this very property. acs.org The strained four-membered ring is generally more resistant to metabolic degradation compared to more flexible acyclic ethers. Studies on various oxetane-containing compounds have shown them to be relatively stable upon incubation with human liver microsomes, suggesting a low intrinsic clearance rate. acs.orgmdpi.com This stability is attributed to the ring's resistance to cytochrome P450-mediated oxidation.

However, even with a stable core, drug candidates can fail due to poor membrane transport properties. A major obstacle is active efflux by transporter proteins like P-glycoprotein (P-gp), which pumps xenobiotics out of cells, reducing their intracellular concentration and thus their efficacy. scientificarchives.comscielo.br P-gp is highly expressed in key biological barriers, including the intestinal epithelium and the blood-brain barrier. scientificarchives.comscielo.br

Several strategies involving rational structural modification can be employed to reduce a compound's susceptibility to P-gp efflux. scientificarchives.com For compounds derived from this compound, these considerations are paramount:

Modulating Basicity : As discussed, fluorination can lower the pKa of the amine. d-nb.infochemrxiv.org Highly basic amines are often substrates for P-gp, so reducing the pKa below a certain threshold (typically < 8.0) can significantly decrease efflux. scientificarchives.com

Conformational Rigidity : The rigid structure of the oxetane ring can limit the conformational flexibility of a molecule. This can be advantageous, as P-gp often recognizes and transports flexible, lipophilic compounds. By locking the molecule into a conformation that is not ideal for P-gp binding, efflux can be avoided. scientificarchives.com

While direct P-gp efflux data for this compound itself is not extensively published, the principles of medicinal chemistry strongly suggest that its derivatives can be optimized. For instance, the efflux ratio (ER), a measure of a compound's susceptibility to active transport, can be dramatically reduced by subtle chemical changes that alter conformation or reduce interactions with the transporter. scientificarchives.com

Patent Landscape and Innovation in Medicinal Applications

The presence of this compound as a structural motif in numerous patents highlights its value as a building block in the development of novel therapeutics. Pharmaceutical companies frequently report its use in the synthesis of complex molecules targeting a range of diseases. google.comgoogleapis.comepo.org These patents often claim novel compounds where the this compound moiety is incorporated to confer desirable properties such as improved solubility, metabolic stability, or target-binding orientation. acs.org

An analysis of the patent literature reveals that compounds containing the this compound scaffold are being investigated for a variety of therapeutic applications. The most prominent areas include oncology and immunology, where modulating specific cellular pathways is key to treatment.

| Therapeutic Area | Associated Disease/Condition | Example Patent Reference |

|---|---|---|

| Oncology | Cellular Proliferative Disorders (e.g., Cancer) | EP 3784666 B1 googleapis.com |

| Immunology | Immunological Conditions | EP 3950692 A1 epo.org |

| Endocrinology | Conditions related to Salt Inducible Kinases (e.g., metabolic or bone disorders) | WO2022031928A1 google.com |

| Gastroenterology | Inflammatory Bowel Disease | EP 3950692 A1 epo.org |

Delving deeper into the patent landscape, it is possible to identify the specific biological targets (genes and their protein products) that these novel compounds are designed to modulate. The this compound fragment often serves as a key part of the pharmacophore that interacts with the target protein.

| Gene/Protein Target | Therapeutic Relevance | Example Patent Reference |

|---|---|---|

| Kinases (general) | Involved in cell signaling, proliferation, and survival; key targets in cancer. | EP 3784666 B1 googleapis.com |

| Salt Inducible Kinases (SIK) | Regulate metabolic processes, inflammation, and bone formation. | WO2022031928A1 google.com |

| Janus Kinases (JAK) | Crucial for cytokine signaling pathways in immunity and inflammation. | EP 3950692 A1 (Family) epo.org |

This co-occurrence data underscores the role of this compound in creating highly specific and potent inhibitors for validated and emerging drug targets. Its structural features appear to be particularly well-suited for interaction within the ATP-binding sites of various kinases.

Advanced Analytical and Spectroscopic Characterization of N-methyloxetan-3-amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of N-methyloxetan-3-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides critical information on the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the oxetane ring, the N-methyl group, the methine group, and the amine proton.

While a dedicated spectrum for the parent this compound is not widely published, data from its derivatives provide a clear indication of expected chemical shifts. The protons on the oxetane ring (CH₂) are typically the most deshielded due to the electronegativity of the adjacent oxygen atom, appearing as multiplets. For instance, in various complex derivatives, the oxetane ring methylene protons are observed in the range of δ 4.2 to 4.8 ppm. amazonaws.com The methine proton (CH) attached to the nitrogen is also expected in a specific region, while the N-methyl (CH₃) protons appear as a singlet further upfield. The amine (NH) proton signal can be broad and its position is often concentration-dependent. libretexts.org

In a study involving the synthesis of complex heterocyclic systems from this compound, the resulting products showed characteristic signals that reflect the core oxetane structure, albeit in a more complex environment. amazonaws.com

Table 1: Representative ¹H NMR Data for a Derivative of this compound Data is for 3-(hydroxymethyl)-2-methyl-3,4-dihydrobenzo chemscene.comcardiff.ac.ukimidazo[1,2-a]pyrazin-1(2H)-one, a product of a reaction involving this compound. amazonaws.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.23 | s |

| Aromatic CH | 7.15 | s |

| Oxetane-derived CH₂ | 4.51 – 4.39 | m |

| Oxetane-derived CH | 3.88 – 3.80 | m |

| Oxetane-derived CH₂ | 3.69 (dd), 3.43 (dd) | m |

| N-CH₃ | 3.18 | s |

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. In this compound, three distinct carbon signals are expected: two for the oxetane ring carbons and one for the N-methyl carbon.

The carbon atoms of the oxetane ring are significantly influenced by the oxygen atom, causing them to appear in the downfield region of the spectrum, typically between δ 70-85 ppm for related structures. fishersci.com The carbon atom at position 3, bonded to the nitrogen, will have a different chemical shift than the methylene carbons at positions 2 and 4. The N-methyl carbon will resonate at a much higher field.

Analysis of various derivatives confirms these general features. For example, in a complex derivative, the carbons corresponding to the original oxetane methylene groups appear around δ 59 ppm, the methine carbon at δ 43.0 ppm, and the N-methyl carbon at δ 33.6 ppm (in DMSO-d₆). amazonaws.com

Table 2: Representative ¹³C NMR Data for a Derivative of this compound Data is for 3-(hydroxymethyl)-2-methyl-3,4-dihydrobenzo chemscene.comcardiff.ac.ukimidazo[1,2-a]pyrazin-1(2H)-one, a product of a reaction involving this compound, in DMSO-d₆. amazonaws.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 156.3 |

| Aromatic C | 138.1, 130.1, 121.8 |

| Oxetane-derived C-O | 59.5, 58.9 |

| Oxetane-derived C-N | 43.0 |

| N-CH₃ | 33.6 |

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties. docbrown.info ¹⁹F NMR spectroscopy is a powerful technique for characterizing these fluorinated derivatives due to its high sensitivity and wide range of chemical shifts, which makes it easier to distinguish between different fluorine environments. chemicalbook.comresearchgate.net

The synthesis of fluorinated oxetane derivatives has been a subject of interest in medicinal chemistry. chemrxiv.org Research on fluorinated this compound derivatives utilizes ¹⁹F NMR to confirm the successful incorporation of fluorine and to analyze the structure. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable structural information. docbrown.info For example, ¹⁹F NMR can be used to monitor the progress of fluorination reactions in real-time and to characterize the final fluorinated products. chemrxiv.org The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides additional structural insights. researchgate.net

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these complexities by correlating signals from different nuclei.

HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to identify long-range (typically 2-3 bond) correlations between heteronuclei, such as ¹H and ¹³C. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons. In the structural elucidation of complex oxetane-containing natural products, HMBC was used to establish the connectivity between different rings through the oxetane moiety. scivisionpub.comchemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. NOESY experiments have been used to confirm the regiochemistry and stereochemistry of various oxetane derivatives by observing spatial correlations between protons on the oxetane ring and those on adjacent substituents. chemrxiv.orgscivisionpub.comchemicalbook.com

COSY (Correlation Spectroscopy) is a homonuclear technique that reveals ¹H-¹H coupling relationships, helping to identify adjacent protons in a spin system. hmdb.ca

These 2D techniques are often used in combination to unambiguously determine the complex structures of novel oxetane derivatives. cardiff.ac.ukscivisionpub.com

Fluorine (19F) NMR Spectroscopy for Fluorinated Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. amazonaws.com For this compound (C₄H₉NO), the monoisotopic mass is 87.0684 Da. uni.lu HRMS can confirm this with a high degree of precision, typically to within a few parts per million (ppm).

Table 3: Predicted and Experimental HRMS Data for this compound and a Derivative

| Compound | Formula | Adduct | Calculated m/z | Found m/z | Source |

| This compound | C₄H₉NO | [M+H]⁺ | 88.0757 | Predicted | uni.lu |

| This compound | C₄H₉NO | [M+Na]⁺ | 110.0576 | Predicted | uni.lu |

| A complex derivative* | C₈H₁₁N₃O₂ | [M+H]⁺ | 182.0930 | 182.0936 | amazonaws.com |

*3-(hydroxymethyl)-2-methyl-3,4-dihydrobenzo chemscene.comcardiff.ac.ukimidazo[1,2-a]pyrazin-1(2H)-one

This level of accuracy allows for the confident identification of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture by liquid chromatography and identifies them by mass spectrometry. For this compound and its derivatives, LC-MS is instrumental in confirming the molecular weight and assessing the purity of synthesized compounds.

In a typical LC-MS analysis, the compound is first passed through an HPLC column, which separates it from any impurities or byproducts. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the analyte. nih.gov For instance, a quality control (QC) analysis using an LC-MS method would be performed to ensure the identity and purity of the final product. googleapis.com The purity of final compounds is often determined to be greater than 95% by monitoring the area of the analytical LC-MS chromatograms. escholarship.org Some commercial suppliers provide LC-MS data to confirm the structure and purity of this compound. bldpharm.com

A patent for the preparation of 3-(difluoromethyl)oxetane-3-amine hydrochloride includes an LC-MS spectrum to verify the structure of an intermediate compound. google.com This highlights the technique's importance in monitoring reaction progress and characterizing intermediates in multi-step syntheses.

| Analyte | Technique | Observation | Reference |

| This compound Derivatives | LC-MS | Purity >95% confirmed by chromatogram area | escholarship.org |

| 3-(difluoromethyl)oxetane-3-amine intermediate | LC-MS | Structural verification of reaction intermediate | google.com |

| This compound | LC-MS | Available for structural and purity confirmation | bldpharm.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as amines. libretexts.org In ESI-MS, a solution of the analyte is sprayed through a highly charged needle, creating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions of the analyte. nih.gov These ions are then directed into the mass analyzer.

A key advantage of ESI is that it typically produces intact molecular ions (e.g., [M+H]⁺ for positive ion mode) with minimal fragmentation. libretexts.org This allows for the unambiguous determination of the molecular weight. For this compound (C₄H₉NO, molecular weight 87.12), the expected [M+H]⁺ ion would have an m/z of 88.075686. uni.lu Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can be calculated to aid in identification. uni.lu

ESI-MS can be run in either positive or negative ion selection mode. libretexts.org It is also a valuable tool for studying non-covalent interactions and can be used in tandem with mass spectrometry (MS/MS) for structural elucidation of complex molecules. nih.gov For example, ESI-ion trap mass spectrometry allows for multiple stages of fragmentation (MSⁿ), which can be used to determine branching patterns and intersaccharide linkages in complex glycans. nih.gov

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

| [M+H]⁺ | 88.075686 | 111.2 |

| [M+Na]⁺ | 110.05763 | 116.6 |

| [M+K]⁺ | 126.03157 | 121.3 |

| [M+NH₄]⁺ | 105.10223 | 126.8 |

| [M-H]⁻ | 86.061134 | 115.5 |

| Data sourced from PubChemLite for this compound uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

For this compound, a secondary amine, the IR spectrum would exhibit characteristic absorption bands. A key feature is the N-H stretching vibration, which for secondary amines typically appears as a single, sharp band in the range of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. openstax.orgorgchemboulder.com

Other important absorptions for this compound include:

C-H stretching: Strong absorptions from the alkane-like portions of the molecule are expected between 2850 and 2960 cm⁻¹. libretexts.org

C-O-C stretching: The oxetane ring will show a characteristic C-O-C stretching vibration, typically in the 1050-1250 cm⁻¹ region.

C-N stretching: The aliphatic C-N stretching vibration is expected in the 1250–1020 cm⁻¹ range. orgchemboulder.com

N-H wagging: A broad band due to N-H wagging can be observed in the 910-665 cm⁻¹ region for primary and secondary amines. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

| Secondary Amine (N-H) | Stretch | 3300–3500 (single, sharp band) | openstax.orgorgchemboulder.com |

| Alkyl (C-H) | Stretch | 2850–2960 | libretexts.org |

| Oxetane (C-O-C) | Stretch | 1050–1250 | |

| Aliphatic Amine (C-N) | Stretch | 1250–1020 | orgchemboulder.com |

| Secondary Amine (N-H) | Wag | 910–665 (broad) | orgchemboulder.com |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. ccsknowledge.com

This compound, with a molecular weight of 87.12 g/mol , is sufficiently volatile for GC analysis. chemscene.com The purity of this compound is often specified by GC, with purities of >95.0% being common. GC can be coupled with a mass spectrometer (GC-MS) to provide both separation and identification of components. googleapis.com This is particularly useful for analyzing complex mixtures and identifying byproducts in the synthesis of this compound and its derivatives. For instance, GC-MS methods have been developed for the characterization of N-methylated amino acids after derivatization. nih.gov However, challenges in GC analysis of amines can include peak tailing and potential degradation at high temperatures. bre.com

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

HPLC is frequently used to assess the purity of this compound and its derivatives. escholarship.org For example, final compounds in a synthesis are often checked for purity by HPLC with UV detection, with a purity of >95% being a common benchmark. escholarship.org Commercial suppliers may provide HPLC data as part of the certificate of analysis for this compound. bldpharm.com The choice of column, mobile phase, and detector is critical for achieving good separation and sensitivity. Reversed-phase HPLC is a common mode used for the analysis of polar compounds like amines.

Process Chemistry and Manufacturing Considerations

Scalable Synthetic Approaches for Industrial Production

The synthesis of N-methyloxetan-3-amine for industrial applications primarily relies on a few robust and scalable methodologies. The most direct and widely adopted approach is the reductive amination of oxetan-3-one with methylamine. libretexts.org This method is advantageous due to the commercial availability of the oxetan-3-one starting material. thieme-connect.de The reaction proceeds in two main steps: the formation of an intermediate imine (or enamine), followed by its reduction to the target amine. Various reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a metal catalyst like nickel or palladium). libretexts.org

Another significant scalable strategy involves the construction of the oxetane ring itself from acyclic precursors, followed by functionalization. The intramolecular Williamson etherification is a classic and effective method for forming the oxetane ring. thieme-connect.debeilstein-journals.org This involves a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other, which cyclizes in the presence of a base. thieme-connect.de For instance, a multi-step sequence starting from a suitable malonate can produce a 1,3-diol intermediate, which is then converted to a halohydrin and cyclized. thieme-connect.de Once the core 3-aminooxetane or a protected version is formed, N-methylation can be achieved through various standard procedures.

Recent developments have focused on creating robust, large-scale syntheses of key intermediates. For example, multi-gram and even kilogram-scale syntheses of oxetane intermediates have been reported, demonstrating the feasibility of industrial production. beilstein-journals.orgchemrxiv.org One such large-scale preparation involved the reduction of an oxetane ester to an alcohol, conversion to a mesylate, and subsequent nucleophilic substitution and deprotection to yield the desired amine building block on a 30-gram scale. chemrxiv.org

Table 1: Comparison of Scalable Synthetic Routes to this compound

| Synthetic Route | Key Starting Materials | Key Reaction Steps | Advantages | Limitations |

| Reductive Amination | Oxetan-3-one, Methylamine | Imine/Enamine formation, Reduction | High atom economy, Commercially available starting materials. libretexts.orgthieme-connect.de | Requires careful control of reaction conditions to avoid side reactions. |

| Williamson Etherification | 1,3-Halohydrin precursors | Intramolecular cyclization, Amination, N-methylation | Well-established, Versatile for substituted oxetanes. thieme-connect.debeilstein-journals.org | Multi-step process, Potential for competing elimination reactions. beilstein-journals.org |

| From Functionalized Building Blocks | 3-Aminooxetane | N-alkylation (e.g., with methyl iodide or via reductive amination with formaldehyde) | Direct, Utilizes available building blocks. | Potential for over-alkylation leading to quaternary ammonium salts. libretexts.org |

Challenges in Large-Scale Synthesis of Oxetane Amine Intermediates

The transition from laboratory-scale synthesis to industrial production of oxetane amines like this compound is fraught with challenges. A primary concern is the inherent instability of the oxetane ring. nih.govacs.org The ring is susceptible to opening under harsh reaction conditions, particularly strong acids or high temperatures, which can be a significant issue during multi-step syntheses or purification processes. nih.govacs.org

Further challenges include:

Access to Substituted Precursors: While oxetan-3-one is available, the synthesis of more complex or specifically substituted oxetane precursors remains a considerable synthetic hurdle, limiting the diversity of accessible analogues on an industrial scale. acs.orgrsc.org

Multi-step Synthesis Inefficiencies: Long synthetic sequences where the oxetane ring is introduced early are problematic. The ring's instability means it may not survive numerous subsequent reaction steps, leading to yield loss and complex purification challenges. nih.govacs.org

Byproduct Formation: In reactions like reductive amination, the potential for over-alkylation exists, where the desired secondary amine reacts further to form a tertiary amine or even a quaternary ammonium salt, complicating purification and reducing the yield of the target product. libretexts.org

Safety and Handling: The use of hazardous reagents, such as reactive organometallics or high-pressure hydrogenation, requires specialized equipment and stringent safety protocols, adding to the complexity and cost of large-scale manufacturing.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for developing an efficient, cost-effective, and reproducible manufacturing process for this compound. numberanalytics.com The goal is to maximize the conversion of starting materials into the desired product while minimizing the formation of impurities. numberanalytics.com

Key parameters for optimization include:

Temperature: Temperature control is crucial. For many reactions involving oxetanes, lower temperatures are preferred to prevent ring-opening or other decomposition pathways. For example, in the reduction of an oxetane ester with LiAlH₄, decomposition was observed at temperatures above 0°C, necessitating careful cooling to -15°C to achieve a good yield. chemrxiv.org

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like DMF or acetonitrile are often used to improve the solubility of intermediates.

Reagent Stoichiometry and Selection: The molar ratio of reactants must be carefully controlled. In reductive amination, using a slight excess of the amine can drive the reaction to completion, but a large excess can complicate downstream processing. The choice of reducing agent is also key; milder reagents like sodium triacetoxyborohydride are often preferred as they can be used in a one-pot process and are selective for the iminium ion over other functional groups. libretexts.org

Catalyst: For catalytic hydrogenations, the choice of catalyst (e.g., Pd/C, Raney Ni) and catalyst loading can influence reaction time and selectivity.

pH Control: In aqueous workups or reactions, maintaining the correct pH is essential to ensure the product is in a desired form (e.g., free base vs. salt) for extraction and to prevent acid-catalyzed degradation. acs.org

Table 2: Key Parameters for Optimization in this compound Synthesis

| Parameter | Objective | Typical Considerations | Potential Issues if Not Optimized |

| Temperature | Maximize reaction rate while ensuring stability | Often requires sub-ambient temperatures for sensitive intermediates. chemrxiv.org | Ring-opening, decomposition, side-product formation. nih.gov |

| Solvent | Ensure solubility of reactants and intermediates, influence reactivity | Polar aprotic (e.g., THF, DMF) or alcoholic solvents (e.g., MeOH). | Poor yield, precipitation of intermediates, side reactions. |

| Reducing Agent | Achieve selective reduction of the imine intermediate | Choice between hydride reagents (NaBH₄, NaBH(OAc)₃) or catalytic hydrogenation. libretexts.org | Reduction of other functional groups, poor yield. |

| pH | Control reactivity and facilitate purification | Adjusting pH during reaction or workup to manage amine basicity. acs.org | Product loss during extraction, acid-catalyzed degradation. nih.gov |

Strategies for Overcoming Intermediate Instability